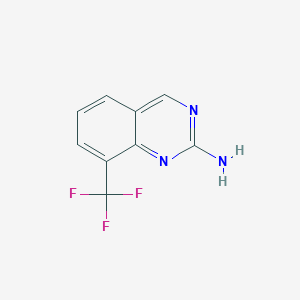

8-(Trifluoromethyl)quinazolin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

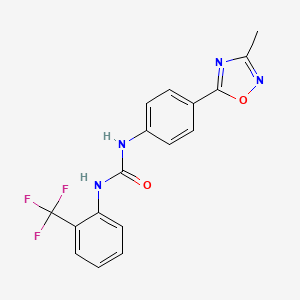

8-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the CAS Number: 1258652-66-2 and a linear formula of C9H6F3N3 . It has a molecular weight of 213.16 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the synthesis of quinazolinones. For instance, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed . Another method involves a Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by S N Ar reaction .Molecular Structure Analysis

The IUPAC name for this compound is 8-(trifluoromethyl)-2-quinazolinamine . The InChI code is 1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 359.4±52.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Fluorescent Sensors for Amine Vapors

8-(Trifluoromethyl)quinazolin-2-amine derivatives have been explored for their aggregation-induced emission (AIE) properties, making them suitable for the development of fluorescent sensors. Such sensors are capable of detecting volatile amine vapors, which are crucial for environmental monitoring and food spoilage detection. An example is the development of a fluorescent sensor based on the fluorogen of 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (HPQ) for light-up detection of amine vapors through aminolysis reaction, showcasing its potential for portable and sensitive detection applications (Gao et al., 2016).

Novel Compounds Synthesis

The synthesis of novel quinazolinone derivatives is a significant application area, highlighting the compound's role in creating bioactive molecules. For instance, one-pot synthesis methods have been developed to generate quinazolinone derivatives with potential cytotoxic activities against various cancer cell lines, illustrating the compound's utility in medicinal chemistry and drug discovery (Fathalla et al., 2001).

Biological Activities and Cellular Imaging

This compound derivatives have been synthesized for their cytotoxic evaluation, offering insights into their potential as therapeutic agents. Additionally, their application in cellular imaging, due to their optical properties, demonstrates their usefulness in biological research and diagnostic imaging. Compounds synthesized from β-pinene derivative nopinone have shown enhanced fluorescence and thermal stability, making them candidates for fluorescent bio-imaging agents (Jinlai et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Research has also focused on developing this compound derivatives as antimicrobial and anti-inflammatory agents. This includes the synthesis of Schiff base derivatives showing significant antibacterial activities, indicating the compound's applicability in addressing bacterial infections and inflammation (Wang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

While specific future directions for 8-(Trifluoromethyl)quinazolin-2-amine were not found, quinazolinone and quinazoline derivatives are a significant area of research in medicinal chemistry due to their wide range of pharmacological effects . This includes the development of new drugs with fewer adverse effects, the reduction of drug resistance, and the improvement of the pharmacokinetic profile of drugs .

作用機序

Target of Action

The primary target of 8-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

This compound interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a phenomenon known as microsatellite instability (MSI) .

Pharmacokinetics

Its molecular weight of 21316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of WRN helicase by this compound leads to genomic instability, promoting the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity and the escape of apoptosis . Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines .

生化学分析

Biochemical Properties

It has been found that this compound can interact with various enzymes and proteins

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

8-(trifluoromethyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFPMNPSTKBBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)

![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)

![(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863558.png)

![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxybenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2863564.png)

![5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2863565.png)